Cycloviolacin O20
Description
Overview of Cyclotides as a Class of Plant Bioactive Peptides
Cyclotides are proteins of approximately 30 amino acid residues characterized by a head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds. frontiersin.orguq.edu.au This unique structure, known as the cyclic cystine knot (CCK) motif, confers exceptional stability to cyclotides, making them resistant to thermal, chemical, and enzymatic degradation. frontiersin.orguq.edu.aufrontiersin.org
The defining features of cyclotides are their cyclic peptide backbone and the interlocking cystine knot. wikipedia.orgpnas.org The cystine knot is formed by three disulfide bonds with a specific connectivity (I-IV, II-V, III-VI), where two disulfide bonds and their connecting backbone segments create a ring that is threaded by the third disulfide bond. uq.edu.aupnas.org This intricate structure results in a highly compact and well-defined three-dimensional fold. pnas.orgebi.ac.uk Cyclotides are typically composed of 28-37 amino acids. wikipedia.org They are ribosomally synthesized as larger precursor proteins, which then undergo post-translational modification to form the mature cyclic peptide. wikipedia.orgdiva-portal.org Another key characteristic is their amphipathic nature, possessing both hydrophobic and hydrophilic regions on their molecular surface, which is believed to be crucial for their biological activities. windows.netacs.org
Cyclotides are broadly classified into three main subfamilies: Möbius, bracelet, and trypsin inhibitors. windows.netnih.gov This classification is primarily based on structural differences.
Möbius cyclotides contain a cis-proline residue in loop 5, which induces a conceptual 180° twist in the peptide backbone, resembling a Möbius strip. diva-portal.orgnih.gov
Bracelet cyclotides , which include Cycloviolacin O20, lack this cis-proline and have a more planar, circular backbone. ebi.ac.uknih.govuq.edu.au Bracelet cyclotides are generally larger and exhibit greater structural diversity than Möbius cyclotides. nih.gov
The trypsin inhibitor subfamily, primarily isolated from the seeds of Momordica cochinchinensis, is distinguished by its potent trypsin inhibitory activity and sequence homology to linear squash trypsin inhibitors. diva-portal.orgwindows.net
Beyond these main subfamilies, there are also "hybrid" cyclotides that exhibit sequence characteristics of both Möbius and bracelet types, and "acyclotides," which are naturally occurring linear versions. diva-portal.orgdiva-portal.org
Table 1: Major Subfamilies of Cyclotides
| Subfamily | Key Structural Feature | Representative Example |
|---|---|---|
| Möbius | Contains a cis-Proline in loop 5, causing a backbone twist. diva-portal.orgnih.gov | Kalata B1 nih.gov |
| Bracelet | Lacks the cis-Proline in loop 5, resulting in a planar structure. ebi.ac.uknih.gov | Cycloviolacin O2 acs.org |
| Trypsin Inhibitor | Characterized by trypsin inhibitory activity. diva-portal.orgwindows.net | MCoTI-I diva-portal.org |
Defining Characteristics of Cyclotides
Discovery and Natural Occurrence of this compound
The discovery of new cyclotides, including this compound, is an ongoing endeavor in natural product research, driven by advancements in analytical techniques.
This compound, like many other cyclotides, has been isolated from plants belonging to the Violaceae family. uq.edu.au The general process for isolating cyclotides involves the extraction of plant material, typically the aerial parts, using a solvent mixture such as dichloromethane/methanol. healthbiotechpharm.orgnih.gov This is followed by a liquid-liquid partition to separate the crude extract into different fractions. nih.gov The peptide-rich fraction is then subjected to purification steps, most commonly using reversed-phase high-performance liquid chromatography (RP-HPLC). sb-peptide.comresearchgate.net The identification and characterization of the isolated peptides are then carried out using mass spectrometry, often in combination with chemical derivatization techniques to confirm the number of cysteine residues and thus the presence of the cystine knot. nih.govuq.edu.auacs.org
Cyclotides have been identified in several plant families, including Rubiaceae, Violaceae, Cucurbitaceae, Fabaceae, and Solanaceae. uq.edu.auwikipedia.org However, they are particularly abundant and considered ubiquitous within the Violaceae family. uq.edu.auuq.edu.aufrontiersin.org Research indicates that nearly every species within the Violaceae family contains cyclotides, with each species often producing a unique set of these peptides. uq.edu.aufrontiersin.org While some cyclotides are species-specific, others, like kalata B1, are found across multiple species within a genus. frontiersin.org The widespread presence of cyclotides in Violaceae, compared to their more sporadic distribution in other families, remains a topic of scientific inquiry. uq.edu.au The genus Viola is one of the three largest genera in the Violaceae family and is a rich source of diverse cyclotides. diva-portal.orgfrontiersin.org
Plant Sources and Isolation Methods
Significance of this compound in Natural Product Research
This compound is part of a class of natural products that hold significant promise for various applications. The exceptional stability of the cyclotide framework makes it an attractive scaffold for drug design and protein engineering. nih.govuq.edu.au The diverse biological activities reported for cyclotides, including antimicrobial, anti-HIV, insecticidal, and cytotoxic effects, underscore their potential as leads for new therapeutic agents. frontiersin.orgwikipedia.orgnih.gov
The study of specific cyclotides like this compound contributes to the understanding of structure-activity relationships within this peptide family. For instance, research on cycloviolacins has shown that variations in amino acid sequence can lead to differences in biological potency. acs.orgacs.org For example, studies on cycloviolacin O2 have demonstrated its potent bactericidal activity against Gram-negative bacteria and its ability to disrupt cell membranes, a mechanism central to the cytotoxic effects of many cyclotides. sb-peptide.comresearchgate.netnih.gov The discovery and characterization of numerous cycloviolacins, including O20, from a single plant like Viola odorata highlights the concept of cyclotides as a "natural combinatorial template," offering a multitude of peptide epitopes for potential therapeutic development. rcsb.org Furthermore, the investigation of cyclotides from various plant sources, including those used in traditional medicine, continues to be a fruitful area of research for discovering novel bioactive compounds. nih.govfrontiersin.org
Unique Structural Features and Stability for Research Applications
The defining structural feature of this compound is its composition as a macrocyclic peptide of 30 amino acids, cross-linked by three disulfide bonds. This arrangement forms the highly stable cyclic cystine knot (CCK) topology, which is the hallmark of all cyclotides. nih.govnih.gov This CCK framework, where the disulfide bonds (CysI-CysIV, CysII-CysV, CysIII-CysVI) create a knotted structure that is threaded by the cyclic backbone, provides the molecule with exceptional resistance to thermal, chemical, and enzymatic degradation. nih.govuq.edu.au
This compound is classified as a "bracelet" cyclotide. mybiosource.com This classification is based on its sequence and structure, which lacks a specific twist in the peptide backbone that is characteristic of the other major cyclotide subfamily, the "Möbius" cyclotides. nih.gov The sequence of this compound has been identified, and it shares similarities with other cycloviolacins, such as Cycloviolacin O3, with which it is reported to differ only by an Asparagine to Aspartic acid variation in one of its loops. uq.edu.au While detailed 3D structural analyses and specific studies on the thermal and chemical stability of this compound are not extensively documented in current literature, its structural classification within the exceptionally stable cyclotide family implies a high degree of resilience. This inherent stability makes it, and cyclotides in general, an attractive scaffold for research in drug design and protein engineering. uq.edu.auscispace.com
Relevance to Plant Defense Mechanisms and Ecological Roles
This compound is understood to function as a component of the host defense system in Viola odorata. mybiosource.com The primary ecological role of cyclotides is to protect the plant against pests and pathogens. The documented biological activity for this compound is specifically its insecticidal property. cpu-bioinfor.org This suggests a direct role in deterring or killing herbivorous insects that attempt to feed on the plant.
Compound Data
Below is a table listing the chemical compound discussed in this article.
| Compound Name |
| Cycloviolacin O2 |
| Cycloviolacin O3 |
| This compound |
This compound Details
The following table provides the known sequence and source of this compound.
| Property | Details | Reference |
| Amino Acid Sequence | GIPCGESCVWIPCLTSAIGCSCKSKVCYRD | oup.comntu.edu.sg |
| Plant of Origin | Viola odorata (Sweet Violet) | oup.comcpu-bioinfor.org |
| Subfamily | Bracelet | mybiosource.com |
| Reported Bioactivity | Insecticidal | cpu-bioinfor.org |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GIPCGESCVWIPCLTSAIGCSCKSKVCYRD |
Origin of Product |
United States |
Structural Biology and Characterization of Cycloviolacin O20
Primary Amino Acid Sequence Analysis of Cycloviolacin O20
The primary structure, or amino acid sequence, is fundamental to a protein's function and three-dimensional shape. For this compound, the sequence provides insights into its classification and relationship with other cyclotides.
This compound is a "bracelet" subfamily cyclotide originally isolated from Viola odorata. uq.edu.augoogle.com Its primary amino acid sequence has been determined as GIPCGESCVWIPCLTSAIGCSCKSKVCYRD. uq.edu.au
Cyclotides are known for their sequence diversity, which occurs primarily in the backbone loops between the conserved cysteine residues. uq.edu.au This diversity gives rise to a vast number of natural variants. This compound is highly homologous to another variant, Cycloviolacin O3. google.comuq.edu.au The key difference between them lies in loop 6, where this compound possesses an aspartic acid (Asp) residue, while Cycloviolacin O3 has an asparagine (Asn) at the corresponding position. google.comuq.edu.au Such Asp/Asn variations in loop 6 are also observed in other cyclotide pairs, such as Cycloviolacin O8 and O19. google.comuq.edu.au
The table below details the amino acid sequence of this compound and compares it with the highly homologous Cycloviolacin O2, another well-studied bracelet cyclotide.
| Compound Name | Amino Acid Sequence | Subfamily | Source Organism |
|---|---|---|---|
| This compound | GIPCGESCVWIPCLTSAIGCSCKSKVCYRD | Bracelet | Viola odorata google.com |
| Cycloviolacin O2 | GIPCGESCVWIPCISSAIGCSCKSKVCYRN | Bracelet | Viola odorata, Viola biflora google.comsb-peptide.comuniprot.orguniprot.org |
Despite the sequence variability in their loops, cyclotides possess highly conserved amino acid residues that are critical for maintaining their structural integrity. researchgate.net The most prominent of these are the six cysteine (Cys) residues, which are invariably present and form the characteristic cystine knot. expasy.orgnih.gov
Aside from the six cysteines, a glutamic acid (Glu) residue in loop 1 is the most conserved feature throughout the cyclotide family. rcsb.orgnih.gov This residue is crucial for both the biological activity and the structural stability of the molecule. rcsb.orgnih.govdiva-portal.org In Cycloviolacin O2, this glutamic acid has been shown to have a key structural role by coordinating a network of hydrogen bonds. rcsb.orgnih.gov Chemical modification, such as methylation, of this conserved Glu residue disrupts these interactions, leading to a loss of structural integrity and a significant decrease or abolishment of biological activity. rcsb.orgnih.govsb-peptide.com
Sequence Homology and Variants of this compound
Three-Dimensional Structural Elucidation of this compound
The three-dimensional structure of cyclotides is defined by the interplay between the cyclic backbone and the stabilizing disulfide knot.
The defining structural feature of all cyclotides, including this compound, is the cyclic cystine knot (CCK). uq.edu.auexpasy.orgnih.gov This motif is formed by the combination of the circular peptide backbone and three interlocking disulfide bonds. expasy.orgrcsb.org The cystine knot itself consists of a ring formed by two of the disulfide bonds and the connecting backbone segments, which is threaded by the third disulfide bond. expasy.org This creates an exceptionally compact and rigid structure. expasy.org The arrangement of the disulfide bonds (Cys I-IV and Cys II-V) forms a ladder-like structure that is locked by the third bond (Cys III-VI). nih.gov
The CCK motif is stabilized by a specific and conserved pattern of disulfide bond connectivity. nih.govacs.org In all cyclotides, the six conserved cysteine residues (numbered I-VI sequentially from the N-terminus in the precursor peptide) form three disulfide bridges in a I-IV, II-V, and III-VI pattern. sb-peptide.comnih.govacs.org
The formation of this intricate structure is a complex biological process. In nature, cyclotides are synthesized as larger precursor proteins that include an N-terminal signal peptide and pro-peptide domains. acs.orgdiva-portal.org The oxidative folding of the peptide, where the disulfide bonds are formed, occurs within this precursor. windows.net The final step is the head-to-tail cyclization of the backbone, a reaction catalyzed by a specific enzyme called asparaginyl endopeptidase (AEP). acs.orgdiva-portal.orgwindows.net This enzyme recognizes and cleaves a specific site at the C-terminus of the mature cyclotide domain, which typically ends in an asparagine (Asn) or aspartic acid (Asp) residue, and ligates it to the N-terminus to form the circular backbone. diva-portal.orgwindows.net
The CCK architecture endows cyclotides with extraordinary stability. researchgate.netuq.edu.aufrontiersin.org They are highly resistant to degradation by proteases and can withstand high temperatures and extreme pH conditions. expasy.orgrcsb.orgfrontiersin.org This stability is a direct result of the constrained conformation imposed by the cyclic backbone and the knotted disulfide bridges, which protects the peptide from denaturation and enzymatic attack. nih.govacs.org
Studies on the homologous cyclotide, Cycloviolacin O2, have provided significant insight into the structural basis of this stability. Solution-state NMR spectroscopy revealed that the conserved glutamic acid residue in loop 1 is critical for stabilizing the tertiary structure. rcsb.orgnih.gov It achieves this by anchoring a network of hydrogen bonds that helps to maintain the native conformation. rcsb.orgnih.gov Disruption of this interaction, for instance by methylation, leads to structural instability. rcsb.orgnih.gov While the CCK core is rigid, some studies have indicated that the motif can exhibit a degree of conformational flexibility, which may be important for its biological interactions. acs.org
Compound Index
Disulfide Bond Connectivity and Backbone Cyclization
Advanced Spectroscopic and Biophysical Techniques for Structural Analysis
The elucidation of the complex three-dimensional architecture of this compound, a member of the bracelet subfamily of cyclotides, relies on a suite of sophisticated analytical techniques. These methods are essential not only for determining its primary sequence and cyclic cystine knot (CCK) motif but also for confirming its structural integrity and folded state, which are critical for its biological function.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the high-resolution, three-dimensional structure of peptides and proteins in solution, closely mimicking their native physiological environment. openmedscience.com For cyclotides like this compound, NMR provides detailed atomic-level information about the peptide's conformation, dynamics, and intramolecular interactions. openmedscience.combenthambooks.com
The process of NMR-based structure elucidation for a cyclotide typically involves several steps:
1D ¹H NMR: The initial one-dimensional proton NMR spectrum provides a fingerprint of the peptide, revealing the dispersion of chemical shifts. A well-dispersed spectrum is indicative of a well-folded protein.
2D NMR Experiments: To resolve individual proton signals and determine the amino acid sequence, a series of two-dimensional NMR experiments are performed. These include:
Total Correlation Spectroscopy (TOCSY): This experiment identifies networks of coupled protons within each amino acid residue.
Correlation Spectroscopy (COSY): COSY helps in identifying protons that are coupled through a few chemical bonds.
Nuclear Overhauser Effect Spectroscopy (NOESY): This is crucial for determining the 3D structure. It identifies protons that are close in space (typically <5 Å), regardless of whether they are near each other in the primary sequence. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing the distance restraints needed for structure calculation.
Structure Calculation: The sequential assignments and distance restraints obtained from these NMR experiments are used as input for computational algorithms to generate a family of 3D structures consistent with the experimental data. The final structure represents the most populated conformation of the molecule in solution.
While a specific, publicly deposited 3D structure for this compound is not as extensively documented as for model cyclotides like Cycloviolacin O2 (PDB ID: 2KNM), the application of these NMR techniques is the standard and essential methodology for defining its characteristic cyclic backbone and the disulfide bond connectivities (CysI-CysIV, CysII-CysV, CysIII-CysVI) that form the stabilizing cystine knot. acs.orgnih.gov
Mass spectrometry is an indispensable tool for the discovery, identification, and characterization of cyclotides from complex plant extracts. ualberta.ca It provides rapid and accurate determination of molecular weight and can be used to deduce the primary amino acid sequence. americanpharmaceuticalreview.com
The characterization of this compound by MS involves several key approaches:
Initial Identification: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to screen plant extracts. ualberta.ca this compound has been identified in extracts from plants such as Viola tricolor and Psychotria solitudinum using these methods. ualberta.caub.edu MALDI analysis has determined the molecular mass of this compound to be 3153.4 Da. mybiosource.com
Sequence Confirmation: Tandem mass spectrometry (MS/MS) is employed for de novo peptide sequencing. ub.edu However, the cyclic nature of cyclotides prevents direct sequencing. Therefore, the peptide must first be linearized. This is achieved through chemical reduction of the disulfide bonds followed by alkylation (e.g., with iodoacetamide) to prevent re-oxidation. This process also confirms the presence of six cysteine residues through a characteristic mass shift of +348.16 Da (58 Da per cysteine). nih.gov Subsequently, enzymatic digestion using a protease like trypsin or endoproteinase Glu-C cleaves the linear backbone, generating smaller fragments that can be sequenced by MS/MS. ub.eduresearchgate.net
Post-Translational Modifications (PTMs): Mass spectrometry is highly sensitive to mass changes resulting from PTMs. nih.gov The analysis of this compound's mass can confirm that it is a ribosomally synthesized and post-translationally modified peptide, where the key modifications are the formation of the three disulfide bonds and the head-to-tail cyclization of the peptide backbone. ualberta.canih.gov
Interactive Table 1: Mass Spectrometry Data for this compound
| Parameter | Technique | Finding | Reference |
| Molecular Mass | MALDI | 3153.4 Da | mybiosource.com |
| Identification | MALDI-TOF/TOF | Identified in Psychotria solitudinum extracts | ub.edu |
| Identification | LC-MS | Identified in Viola tricolor extracts | ualberta.ca |
| Backbone/Cysteines | MS with Reduction/Alkylation | Confirms cyclic nature and 6 Cys residues | ub.edunih.gov |
| Sequencing | MS/MS after linearization | Used to determine primary amino acid sequence | ub.eduresearchgate.net |
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of proteins and peptides. wikipedia.org The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov The resulting CD spectrum provides a signature of the peptide's secondary structural elements, such as β-sheets and turns, which are characteristic of the cyclotide fold. CD is also invaluable for monitoring the structural integrity of the peptide under various conditions (e.g., temperature, pH), providing insights into its exceptional stability. up.ac.za
X-ray Crystallography: This technique can provide the highest resolution 3D structures of molecules in a crystalline state. wikipedia.orglibretexts.org It involves directing a beam of X-rays onto a highly ordered crystal of the molecule and analyzing the resulting diffraction pattern. While extremely powerful, a major bottleneck for this method is the production of high-quality, well-ordered crystals, which can be particularly challenging for peptides. libretexts.org There are no specific reports of a crystal structure for this compound in the reviewed literature.
Analytical Ultracentrifugation (AUC): AUC is a powerful solution-based method for studying the hydrodynamic properties of macromolecules. nih.gov In a sedimentation velocity (SV-AUC) experiment, a sample is subjected to high centrifugal forces, and the rate at which the molecule sediments is monitored. This information can be used to determine its molecular weight, shape, and, crucially, its oligomeric state in solution. This helps confirm whether this compound exists as a monomer or forms aggregates, which is vital for interpreting its biological activity. nih.gov
Biosynthesis and Molecular Biology of Cycloviolacin O20
Precursor Protein Architecture and Gene Encoding
Cyclotides like Cycloviolacin O20 are not synthesized directly but are encoded as a specific domain within a larger precursor protein. frontiersin.orgnih.gov These precursor proteins have a conserved architecture, which is crucial for the correct processing and maturation of the cyclotide. nih.govnih.gov Transcriptome analysis of various Viola species has revealed that these precursors can encode one or even multiple cyclotide domains. frontiersin.orgnih.govdiva-portal.org
Table 1: Architecture of a Typical Cyclotide Precursor Protein
| Domain | Description | Function |
|---|---|---|
| Endoplasmic Reticulum (ER) Signal Peptide | A short sequence at the N-terminus of the precursor protein. frontiersin.orgoup.com | Targets the nascent polypeptide to the endoplasmic reticulum for entry into the secretory pathway, where initial post-translational modifications occur. frontiersin.orgrsc.orgmetwarebio.com |
| N-Terminal Propeptide (NTPP) | A variable-length sequence following the ER signal peptide. diva-portal.orgoup.com | Plays a role in the proper folding and processing of the precursor. It is excised during maturation. oup.com |
| Mature Cyclotide Domain(s) | The amino acid sequence that will become the final, mature cyclotide (e.g., this compound). frontiersin.orgnih.gov | This is the bioactive component of the precursor. Some precursors contain multiple, distinct cyclotide domains. diva-portal.org |
| C-Terminal Propeptide (CTPP) | A sequence following the mature cyclotide domain. diva-portal.orgoup.com It contains recognition sites for processing enzymes. nih.gov | Facilitates the final cleavage and cyclization steps. It is removed during the maturation process. oup.comnih.gov |
The biosynthesis of this compound begins with the translation of its gene into a precursor protein. nih.gov This precursor contains an N-terminal Endoplasmic Reticulum (ER) signal peptide, which directs the entire protein to the ER. frontiersin.orgrsc.org Following the signal peptide are prodomains, including an N-terminal propeptide (NTPP) and a C-terminal propeptide (CTPP), which flank the mature cyclotide domain. diva-portal.orgoup.com These prodomains are essential for guiding the intricate post-translational modifications but are ultimately cleaved and removed to release the mature peptide. nih.govoup.com
The sequence for what will become mature this compound resides as a distinct domain within the linear precursor protein. nih.govmdpi.com The sequence of this compound has been identified as GIPCGESCVWIPCLTSAIGCSCKSKVCYRD. uq.edu.au A critical feature for its biosynthesis is the presence of an Aspartic Acid (Asp) residue at its C-terminus. google.comuq.edu.au This residue is a key recognition site for the enzyme responsible for the peptide's eventual cyclization. nih.govnih.gov The precursor is designed to position the N and C termini of this domain in proximity for the final ligation step. researchgate.net
Endoplasmic Reticulum Signal Peptide and Prodomains
Post-Translational Modifications and Cyclization Mechanism
After translation, the linear precursor protein undergoes a series of crucial modifications, including disulfide bond formation and proteolytic processing, culminating in the head-to-tail cyclization of the mature domain. nih.govnih.gov
The key event in cyclotide maturation is the backbone cyclization, a reaction catalyzed by a specific family of enzymes known as asparaginyl endopeptidases (AEPs). nih.govacs.org These enzymes recognize and cleave the precursor protein immediately following the conserved Asparagine (Asn) or Aspartic Acid (Asp) residue at the C-terminus of the mature cyclotide domain. nih.govnih.gov In the case of this compound, this is an Asp residue. google.com
Remarkably, AEPs function as bifunctional enzymes. nih.govbohrium.com After cleaving the C-terminal propeptide, the same enzyme catalyzes a transpeptidation reaction, forming a new peptide bond between the newly freed C-terminus (the Asp residue) and the N-terminus of the mature domain. nih.govresearchgate.net This single processing event results in the excision of the C-terminal prodomain and the simultaneous head-to-tail cyclization of the peptide. nih.gov The balance between AEP's protease (cleavage) and ligase (cyclization) activity may be controlled by the pH of the cellular compartment, such as the plant vacuole where this process is thought to occur. nih.govacs.org
Concurrent with proteolytic processing, the mature cyclotide domain must be correctly folded and its six conserved cysteine residues oxidized to form three disulfide bonds. metwarebio.comnih.gov This process, known as oxidative folding, occurs in the endoplasmic reticulum and results in the characteristic cyclic cystine knot (CCK) motif that defines all cyclotides. frontiersin.orgrsc.orgmetwarebio.com This knotted structure is exceptionally stable and crucial for the peptide's biological function. jcu.edu.au
The oxidative folding pathway for bracelet cyclotides like this compound is distinct from that of the Möbius subfamily. jcu.edu.auresearchgate.net Studies on prototypic bracelet cyclotides show that their folding in vitro can be challenging and is highly dependent on conditions such as the concentration of redox reagents. nih.govresearchgate.netuq.edu.au The folding pathway is believed to proceed through partially oxidized intermediates, with a two-disulfide species being a key intermediate before the final native structure is achieved. researchgate.net
Table 2: Key Proteins in this compound Biosynthesis
| Protein/Enzyme | Class | Role in Biosynthesis |
|---|---|---|
| Asparaginyl Endopeptidase (AEP) | Cysteine Protease / Ligase | Catalyzes the C-terminal cleavage of the precursor and the subsequent head-to-tail ligation (cyclization) of the mature cyclotide domain. oup.comnih.govresearchgate.net |
| Protein Disulfide Isomerase (PDI) | Isomerase | An enzyme family present in the ER that catalyzes the formation and rearrangement of disulfide bonds, assisting in the correct oxidative folding of the peptide to form the cystine knot. mdpi.com |
Synthetic Methodologies and Analog Design of Cycloviolacin O20
Chemical Synthesis of Cycloviolacin O20
The total chemical synthesis of this compound, a 32-amino acid peptide, is a multi-step process designed to construct its complex cyclic and knotted architecture. The process begins with the assembly of the linear peptide chain, followed by backbone cyclization and the formation of the three essential disulfide bonds.
Solid-Phase Peptide Synthesis (SPPS) Strategies
The initial and crucial step in synthesizing this compound is the assembly of its linear precursor. This is most effectively achieved using automated Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). umich.edunih.gov This technique involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin. nih.gov
The process for the linear precursor of this compound (Sequence: GIPCGESCVWIPCLTSAIGCSCKSKVCYRD) would proceed as follows:
Resin Attachment : The C-terminal amino acid, Arginine (Arg), is attached to a specialized resin. For cyclotide synthesis, a linker that allows for the eventual creation of a C-terminal thioester is necessary for the subsequent cyclization step. umich.edu
Elongation Cycle : The peptide chain is elongated from the C-terminus to the N-terminus by repeating a two-step cycle for each amino acid:
Deprotection : The Fmoc protecting group on the N-terminus of the growing peptide is removed, typically with a piperidine (B6355638) solution. nih.gov
Coupling : The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus. nih.gov
Thioester Formation : Upon completion of the linear sequence, the peptide is cleaved from the resin in a manner that generates a C-terminal thioester, which is essential for native chemical ligation. umich.edu
This automated and stepwise approach allows for the efficient and high-purity synthesis of the unprotected linear peptide precursor required for the next stage. nih.gov
Native Chemical Ligation (NCL) for Backbone Cyclization
With the linear peptide thioester in hand, the next critical step is the head-to-tail cyclization of the peptide backbone. This is achieved through an intramolecular Native Chemical Ligation (NCL) reaction. umich.edunih.gov NCL is a highly chemoselective reaction that joins two unprotected peptide fragments. In this intramolecular application, it connects the N- and C-termini of the same molecule.
The mechanism involves the N-terminal amino acid of the linear precursor, which for this compound is Glycine (Gly). However, NCL requires an N-terminal Cysteine (Cys). To facilitate this, a temporary Cys residue is often used, or a Glycine is placed at the N-terminus of the Cys-containing peptide thioester. The key reaction is the attack of the N-terminal amine on the C-terminal thioester, forming a stable, native amide (peptide) bond and thus a cyclic backbone. umich.edunih.gov This reaction is typically performed in an aqueous buffer at a neutral pH. nih.gov
Oxidative Folding and Purification Protocols
The final step in the synthesis is to form the three correct disulfide bonds that create the signature cyclic cystine knot (CCK) motif. This is accomplished through oxidative folding. The cyclized peptide, which has six free thiol groups from its Cysteine residues, is subjected to oxidizing conditions that promote disulfide bond formation.
For bracelet cyclotides like this compound, this step can be challenging. nih.gov The process must be carefully controlled to favor the formation of the single, native isomer over the numerous possible non-native disulfide arrangements. Key parameters of the protocol include:
Redox Buffer : A common strategy involves using a redox buffer containing a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG). The ratio of these components is critical for controlling the folding process and minimizing the trapping of non-native isomers. nih.gov
Solvents : The addition of organic solvents like isopropanol (B130326) can enhance folding rates and yields by influencing the peptide's conformation. nih.gov
One-Pot Reaction : Efficient protocols have been developed where cyclization via NCL and oxidative folding can occur in a single reaction vessel, streamlining the synthesis. umich.edu
Following folding, the natively folded this compound must be purified. This is accomplished using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the correctly folded cyclotide from unfolded or misfolded isomers and other impurities based on hydrophobicity.
Semi-Synthesis and Chemoenzymatic Approaches
To overcome some of the challenges of purely chemical synthesis, particularly the oxidative folding step, chemoenzymatic methods have been developed. These strategies combine the flexibility of chemical peptide synthesis with the high specificity of enzymes.
Enzymatic Ligation Techniques
Enzymatic ligation offers an alternative to NCL for backbone cyclization. In this approach, the linear peptide precursor is synthesized chemically, and an enzyme is then used to catalyze the final cyclization step. This can be particularly advantageous as enzymes can offer high efficiency and specificity. nih.govresearchgate.net
Several enzymes have been successfully used for cyclotide synthesis:
Sortase A : This bacterial transpeptidase recognizes a specific C-terminal motif (LPXTG) and an N-terminal Glycine. A linear precursor can be designed with these elements, allowing Sortase A to cleave the recognition motif and ligate the termini to form the cyclic product. nih.govmdpi.com
Butelase 1 : An asparaginyl endopeptidase that naturally catalyzes cyclotide cyclization in plants, making it a highly efficient tool for in vitro synthesis. researchgate.net
Subtilisin Variants (e.g., Omniligase-1) : Engineered proteases like Omniligase-1 can catalyze the cyclization of unprotected peptide esters in aqueous solutions with high efficiency. nih.gov Protocols have been developed for the one-pot cyclization and oxidative folding of cyclotides like MCoTI-II and kalata B1 using this enzyme. oup.com
These chemoenzymatic methods can proceed with fully unprotected peptides and often result in high yields of the desired cyclic product. nih.govresearchgate.net
Design and Synthesis of this compound Analogues and Derivatives
The robust and stable scaffold of cyclotides makes them ideal frameworks for drug design and protein engineering. uq.edu.auxiahepublishing.com By modifying the sequence of this compound, it is possible to create analogues with altered or entirely new biological activities.
The design of analogues focuses on the six loops connecting the conserved Cysteine residues. Structure-activity relationship (SAR) studies on bracelet cyclotides have shown that specific loops are critical for their biological functions, such as cytotoxic or antimicrobial activity. plos.orgnih.gov For bracelet cyclotides, hydrophobic residues in loops 2 and 3 have been identified as essential for membrane binding and cytotoxicity. nih.gov In contrast, the other loops are often more tolerant to substitution. plos.org
The synthesis of these analogues follows the same general pathway as the native cyclotide:
Analogue Design : Amino acid substitutions, deletions, or insertions are planned, primarily in the non-structurally critical loops, to modulate activity or introduce new functions. A common strategy is "grafting," where a known bioactive peptide epitope is inserted into a permissive loop of the cyclotide scaffold. researchgate.netmdpi.com
SPPS of the Analogue Precursor : The linear peptide precursor of the designed analogue is synthesized using Fmoc-SPPS.
Cyclization and Folding : The precursor is cyclized and folded using the established NCL or chemoenzymatic methods, followed by purification.
This approach has been used to create cyclotide-based therapeutics with novel activities, such as targeting specific cell surface receptors or enzymes, demonstrating the immense potential of using the this compound scaffold for developing new peptide-based drugs. researchgate.netmdpi.com
Data Tables
Table 1: Key Methodologies in this compound Synthesis
| Step | Primary Method | Description | Key Reagents/Components | Reference(s) |
|---|---|---|---|---|
| Linear Precursor Assembly | Fmoc Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids on a solid support to build the 32-residue linear peptide. | Fmoc-protected amino acids, coupling reagents (e.g., HBTU), piperidine, specialized resin. | umich.edunih.gov |
| Backbone Cyclization | Native Chemical Ligation (NCL) | Intramolecular reaction joining the N- and C-termini of the linear precursor to form a cyclic backbone. | C-terminal peptide thioester, N-terminal Gly/Cys, aqueous buffer (pH ~7). | umich.edunih.gov |
| Backbone Cyclization (Alternative) | Enzymatic Ligation | Use of specific enzymes to catalyze the head-to-tail cyclization of the linear precursor. | Sortase A, Butelase 1, Omniligase-1. | nih.govresearchgate.netnih.gov |
| Disulfide Bond Formation | Oxidative Folding | Controlled oxidation of the six Cysteine residues to form the correct three-disulfide-bond cystine knot. | Redox buffer (e.g., GSH/GSSG), optional organic co-solvents (e.g., isopropanol). | nih.gov |
| Purification | Reverse-Phase HPLC | High-resolution chromatography to separate the final, correctly folded product from impurities. | Acetonitrile/water mobile phase with TFA. | nih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Cycloviolacin O2 |
| This compound |
| Glutathione (GSH/GSSG) |
| Glycine |
| Arginine |
| Cysteine |
| Isopropanol |
| Piperidine |
| MCoTI-II |
Amino Acid Substitutions and Loop Modifications
The biological activity of cyclotides is intricately linked to their amino acid sequence and the conformation of their six loops. diva-portal.org Even minor changes in the amino acid composition can lead to significant variations in bioactivity. diva-portal.org Structure-activity relationship studies are therefore crucial for improving therapeutic features like bioavailability, specificity, and bioactivity. frontiersin.org
The loops of cyclotides, which are the regions between the conserved cysteine residues, are the primary sites of sequence diversity. uq.edu.au This natural variability suggests that the cyclotide framework is tolerant to substitutions, making it an ideal candidate for engineering. uq.edu.au
Key findings from substitution and modification studies include:
Role of Charged Residues: In the related cyclotide, Cycloviolacin O2, the charged residues (Glu, Lys, and Arg) are all essential for optimal antibacterial activity against Gram-negative bacteria. nih.gov Chemical masking of the glutamic acid (Glu) and lysine (B10760008) (Lys) residues resulted in a nearly complete loss of activity, while masking arginine (Arg) led to a less significant reduction. nih.gov The conserved glutamic acid residue, in particular, has been shown to be crucial for the structural stability and membrane-disrupting activity of cyclotides. diva-portal.orgrcsb.org Its methylation in Cycloviolacin O2 disrupts a key set of hydrogen bonds and abolishes its characteristic membrane-disrupting activity. diva-portal.orgrcsb.org
Hydrophobic and Amphipathic Nature: Like many antimicrobial peptides, cyclotides possess clusters of hydrophobic and hydrophilic amino acids on their surface, giving them an amphipathic character that is important for their antibacterial efficacy. nih.gov Hydrophobic residues have also been implicated in anti-HIV activity. nih.gov
Folding and Misfolding: Studies on hybrid cyclotides, combining sequences from different subfamilies, have revealed that loops 2 and 6 are primary determinants of correct folding. uq.edu.au Misfolding in certain bracelet cyclotides can be rescued by substituting sequences in these loops with their counterparts from Möbius cyclotides, which readily fold into their native conformation. uq.edu.au
Table 1: Impact of Amino Acid Modifications on Cycloviolacin O2 Activity
| Modification | Target Residue(s) | Effect on Activity | Reference |
| Methylation | Glutamic Acid (Glu) | Abolishes membrane disrupting activity | diva-portal.orgrcsb.org |
| Chemical Masking | Glutamic Acid (Glu) and Lysine (Lys) | Near total loss of antibacterial activity | nih.gov |
| Chemical Masking | Arginine (Arg) | Less pronounced reduction in antibacterial activity | nih.gov |
Incorporation of Unnatural Amino Acids
The introduction of unnatural amino acids (UAAs) into the cyclotide scaffold represents a powerful strategy to enhance their properties and introduce novel functionalities. up.ac.zanih.gov This is achieved through the expansion of the genetic code, which allows for the site-specific incorporation of UAAs with diverse physical, chemical, or biological properties into proteins. mdpi.com
While specific examples of incorporating unnatural amino acids directly into this compound are not extensively documented in the provided search results, the general methodology is well-established for other proteins and peptides. nih.govmdpi.comnih.gov This technique typically involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like UAG) and inserts the desired UAA at that position during protein synthesis. mdpi.com
Potential benefits of incorporating UAAs into the this compound scaffold include:
Enhanced Stability: Introduction of hydrophobic unnatural amino acids could improve resistance to proteolysis. up.ac.za
Increased Potency: Modifying the electronic or steric properties of key residues could lead to stronger interactions with biological targets.
Novel Functionalities: Incorporation of photo-cross-linking UAAs could be used to map interactions with target membranes or proteins. nih.gov Similarly, incorporating amino acids with bioorthogonal chemical handles would allow for specific labeling and conjugation.
Table 2: General Strategies for Unnatural Amino Acid Incorporation
| Technique | Description | Potential Application for this compound |
| Nonsense Suppression | Reassigning a stop codon (e.g., UAG) to encode an unnatural amino acid. | Site-specific introduction of novel chemical functionalities. |
| Frameshift Suppression | Using a four-base codon to direct the incorporation of an unnatural amino acid. | Expanding the number of available codons for UAA incorporation. |
| Chemical Ligation | Synthesizing peptide fragments containing unnatural amino acids and ligating them to form the full-length cyclotide. | Allows for the incorporation of a wide variety of UAAs not accessible through ribosomal synthesis. |
Grafting Bioactive Epitopes onto the this compound Scaffold
The exceptional stability and structural plasticity of the cyclotide framework make it an ideal scaffold for grafting bioactive peptide epitopes. frontiersin.orgfrontiersin.org This approach involves inserting a known bioactive peptide sequence into one of the loops of the cyclotide, thereby conferring the activity of the epitope onto the stable and cell-penetrating cyclotide chassis. researchgate.netnih.gov This strategy can enhance the bioavailability and efficacy of the grafted peptide, which might otherwise be susceptible to proteolytic degradation. nih.gov
Key aspects of epitope grafting onto cyclotide scaffolds include:
Scaffold Choice: Cyclotides from both the Möbius and bracelet subfamilies, including Cycloviolacin O1-O20, have been proposed as suitable scaffolds. google.com The choice of scaffold and the insertion site are critical for preserving the structural integrity and desired biological activity of both the cyclotide and the grafted epitope. frontiersin.orggoogle.com
Linker Design: In some cases, linker sequences may be used to connect the grafted epitope to the cyclotide scaffold, ensuring proper folding and presentation of the bioactive peptide. google.com
Applications: This grafting strategy has been used to design stable peptides for a variety of therapeutic applications, including targeting autoimmune diseases. google.com For example, epitopes have been grafted into cyclotide scaffolds to create compounds that can neutralize autoantibodies. google.com
Table 3: Examples of Bioactive Epitopes Grafted onto Cyclotide Scaffolds
| Grafted Epitope | Scaffold | Therapeutic Target/Application | Reference |
| Anticitrullinated protein antibody (ACPA) binding epitope | MCoTI-II | Neutralization of autoantibodies in rheumatoid arthritis | google.com |
| p53-derived peptide (PMI) | MCoTI-I | Targeting the p53-Hdm2 interaction in cancer | google.com |
Biological Activities and Biochemical Studies of Cycloviolacin O20 in Vitro and Mechanistic Focus
Antimicrobial Activities of Cycloviolacin O20
This compound has demonstrated a broad spectrum of antimicrobial activities in vitro, targeting bacteria, fungi, and viruses through mechanisms primarily involving membrane disruption.
Antibacterial Spectrum and Efficacy (in vitro studies)
This compound exhibits potent bactericidal activity, particularly against Gram-negative bacteria. sb-peptide.comnih.gov In vitro studies have consistently shown its efficacy in inhibiting the growth of various bacterial strains. For instance, this compound was identified as the most active among several cyclotides tested against Salmonella enterica serovar Typhimurium LT2 and Escherichia coli. nih.govresearchgate.net Time-kill assays further revealed its bactericidal effects against other Gram-negative species, including Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov
The antibacterial potency of this compound is highlighted by its low minimum inhibitory concentrations (MIC). Against Acinetobacter baumannii and Bacillus subtilis, the MIC values were determined to be 4.2 μM and 2.1 μM, respectively. nih.gov Furthermore, a MIC of 2.2 µM has been reported for its activity against E. coli. sb-peptide.com In time-kill kinetic studies against A. baumannii, this compound at a concentration of 8 times its MIC resulted in the complete eradication of the bacteria after 1.5 hours of treatment. nih.gov
The mechanism of its antibacterial action is linked to the disruption of the bacterial cell membrane. acs.org The charged amino acid residues on the surface of this compound are crucial for this activity. nih.govresearchgate.net Studies involving chemical modification have shown that masking the charged glutamic acid and lysine (B10760008) residues leads to a significant loss of antibacterial activity against Salmonella. researchgate.net This suggests that electrostatic interactions between the positively charged cyclotide and the negatively charged bacterial membrane are a key initial step in its bactericidal process.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (μM) |
|---|---|
| Acinetobacter baumannii | 4.2 nih.gov |
| Bacillus subtilis | 2.1 nih.gov |
| Escherichia coli | 2.2 sb-peptide.com |
| Pseudomonas syringae | 25 frontiersin.org |
| Dickeya dadantii | 100 frontiersin.org |
| Pectobacterium atrosepticum | 75 frontiersin.org |
Antifungal Properties and Associated Mechanisms (in vitro studies)
This compound has demonstrated significant antifungal activity against a range of pathogenic fungi in laboratory studies. frontiersin.orgnih.gov Its efficacy has been observed against several species of Fusarium, including F. oxysporum, F. graminearum, and F. culmorum, as well as other plant pathogens like Mycosphaerella fragariae and Botrytis cinerea. frontiersin.org The minimum inhibitory concentrations (MICs) for these fungi typically range from 0.8 μM to 25 μM. frontiersin.org Notably, this compound, along with other cyclotides, showed fungicidal activity of over 99% against Candida albicans at a concentration of 10 μM. nih.govresearchgate.net
The primary mechanism of antifungal action is believed to be the disruption of the fungal cell membrane. acs.orgfrontiersin.org This membrane-disrupting capability leads to the leakage of cellular contents and ultimately cell death. acs.org The interaction is thought to be initiated by the binding of the cyclotide to the fungal membrane, followed by pore formation. acs.org Interestingly, transmission electron microscopy has revealed the presence of this compound inside fungal spore cells, suggesting that intracellular targets may also be involved in its toxic effects. frontiersin.org
Antiviral Effects and Cellular Interactions (in vitro studies)
In vitro studies have highlighted the potential of this compound as an anti-HIV agent. nih.govresearchgate.net It has been shown to suppress productive HIV-1 infection in monocytic cell models. researchgate.net The antiviral mechanism of cyclotides like this compound is primarily attributed to their ability to disrupt lipid membranes. nih.govnih.gov This action can target both the viral envelope and the membrane of infected cells. nih.govresearchgate.net
Research has demonstrated that this compound can inhibit the production of the HIV-1 p24 antigen in a dose-dependent manner. nih.gov For instance, at a concentration of 0.5 μM, it caused an approximate 70% suppression of p24 levels, which increased to 85-95% at 1.5 μM. nih.gov Furthermore, this compound has been shown to enhance the efficacy of existing antiretroviral drugs, such as the protease inhibitors nelfinavir (B1663628) and saquinavir. nih.govresearchgate.net This synergistic effect is likely due to the cyclotide's ability to permeabilize cell membranes, thereby increasing the intracellular concentration of the co-administered drugs. nih.gov The membrane-active properties of this compound suggest it may help in suppressing viral load and augmenting the effectiveness of antiretroviral therapies. researchgate.net
Anthelmintic/Nematicidal Activities of this compound
This compound has demonstrated potent activity against various nematode species in vitro, suggesting its potential as a natural anthelmintic agent. nih.gov
Efficacy against Model Organisms (e.g., C. elegans in vitro)
The free-living nematode Caenorhabditis elegans is a widely used model organism for studying anthelmintic compounds. In vitro studies have shown that this compound is toxic to the larval stages of C. elegans. nih.govresearchgate.net The toxicity is dose-dependent, causing damage and death upon interaction with the nematode's mouth, pharynx, and midgut. nih.govresearchgate.net A key indicator of its mechanism of action is the formation of bubble-like structures, or "blebs," on the membrane of C. elegans, which points to membrane disruption as a cause of toxicity and death. nih.govresearchgate.net
In Vitro Studies on Parasitic Nematodes
This compound has shown significant in vitro activity against important gastrointestinal nematode parasites of livestock, such as Haemonchus contortus and Trichostrongylus colubriformis. nih.gov In larval development assays, this compound was found to be up to 18-fold more potent than the prototypic cyclotide, kalata B1. nih.gov It was also significantly more effective than kalata B1 in motility assays with adult H. contortus. nih.gov
The anthelmintic activity of this compound is closely linked to its charged amino acid residues. nih.gov Chemical modification studies have revealed that the single glutamic acid residue is essential for its activity; its methylation led to a six-fold decrease in potency. nih.gov Similarly, acetylating the three lysine residues to mask their positive charge resulted in an 18-fold reduction in anthelmintic activity. nih.gov This underscores the importance of electrostatic interactions in the anthelmintic mechanism of this compound. The importance of glutamic acid in the biological capacity of Cycloviolacin O2 against H. contortus has been noted. nih.gov
Cellular Effects and Cytotoxicity of this compound (In Vitro and Mechanistic Focus)
This compound, a member of the cyclotide family of plant-derived peptides, has been the subject of various in vitro studies to elucidate its biological activities, particularly its effects on cells. These investigations have shed light on its cytotoxic potential and the underlying mechanisms of action.
Investigation of Cell Line Viability and Morphological Changes (in vitro)
Studies on the effects of cycloviolacins, including related compounds like Cycloviolacin O2, have demonstrated potent cytotoxic activity against various human tumor cell lines. nih.gov For instance, in vitro assessments revealed that these cyclotides can significantly reduce the viability of cancer cells in a dose-dependent manner. acs.org
When exposed to cyclotides, cancer cells often exhibit distinct morphological alterations. These changes can include a reduction in cell volume, detachment from the culture surface, and ultimately, disintegration of the cell membrane. acs.org In studies involving the human lymphoma cell line U-937 GTB, exposure to Cycloviolacin O2 resulted in disintegrated cell membranes within a mere five minutes. nih.gov Similarly, visual examination of MDA-MB-231 breast cancer cells treated with a cyclotide mixture showed that the cells detached and displayed morphological changes such as volume reduction and membrane breakdown. acs.org
The cytotoxic efficiency of cyclotide mixtures has been observed to be high, with one study reporting 100% cell death in MDA-MB-231 cells at a concentration of 200 μg/mL. acs.org The potency of individual cyclotides can vary, with IC50 values (the concentration required to inhibit the growth of 50% of cells) for some cyclotides falling in the low micromolar range against various cancer cell lines. acs.orgnih.gov For example, the related cyclotide Cycloviolacin O8 exhibited IC50 values of 1.15 µM, 1.05 µM, and 0.80 µM against MDA-MB-231 breast, PC-3 prostate, and OVCAR-3 ovarian cancer cell lines, respectively. nih.gov
Table 1: Cytotoxicity of Cycloviolacin O8 against Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | 1.15 nih.gov |
| PC-3 | Prostate Cancer | 1.05 nih.gov |
| OVCAR-3 | Ovarian Cancer | 0.80 nih.gov |
| Human Dermal Fibroblasts | Non-cancerous | 3.13 nih.gov |
Membrane Permeabilization and Disruption Mechanisms
A primary mechanism underlying the cytotoxicity of cycloviolacins is the disruption of cellular membranes. nih.gov This membrane-disrupting activity is a key feature of many cyclotides and is considered crucial to their cytotoxic effect. sb-peptide.com The process involves the permeabilization of the cell membrane, leading to a loss of cellular integrity and subsequent cell death. sb-peptide.com
Functional assays have confirmed this membrane-disrupting capability. For example, studies using calcein-loaded HeLa cells demonstrated a rapid, concentration-dependent release of the fluorescent dye upon exposure to Cycloviolacin O2, indicating that the cell membrane had become permeable. nih.gov This ability to permeabilize membranes is not limited to cancer cells, as cyclotides have also been shown to disrupt the membranes of other cell types, including those of bacteria. sb-peptide.com
The interaction with the cell membrane is thought to be initiated by the binding of the cyclotide to the lipid bilayer. windows.net This binding is often facilitated by the amphipathic nature of cyclotides, which possess both hydrophobic and hydrophilic regions. windows.net This allows them to interact with the lipid components of the membrane, leading to the formation of pores or other disruptive structures that compromise the membrane's barrier function. windows.net
Interactions with Model Lipid Membranes (e.g., liposomes)
To further understand the membrane-disrupting properties of cycloviolacins, researchers have utilized model lipid membranes, such as liposomes. nih.gov These artificial vesicles mimic the basic structure of a cell membrane and provide a simplified system for studying peptide-lipid interactions.
Experiments with liposomes have shown that cyclotides can induce the leakage of encapsulated contents, mirroring the effects observed in live cells. nih.gov For instance, functional studies on liposomes loaded with substances like calcein (B42510) have demonstrated a rapid, concentration-dependent release upon the addition of Cycloviolacin O2. nih.gov This confirms that the direct interaction between the cyclotide and the lipid bilayer is sufficient to cause permeabilization, independent of any cellular metabolic processes. nih.gov
The composition of the lipid membrane can influence the extent of these interactions. The binding of cyclotides to model membranes is often more efficient with negatively charged lipids compared to zwitterionic (neutrally charged) ones. uni-halle.de This suggests that electrostatic interactions play a role in the initial association of the positively charged regions of the cyclotide with the negatively charged components often found on the outer surface of cancer cells and bacteria. nih.govuni-halle.de
Selectivity in Cellular Interactions (e.g., between different cell types in vitro)
An important aspect of the biological activity of cycloviolacins is their potential for selective cytotoxicity, showing a preference for cancer cells over normal, healthy cells. sb-peptide.com This selectivity is thought to be linked to differences in the membrane composition between cancerous and non-cancerous cells. nih.gov
Cancer cell membranes often have a higher concentration of negatively charged phospholipids (B1166683), such as phosphatidylserine, on their outer leaflet compared to normal cells. nih.gov This difference in surface charge can lead to a preferential interaction with cationic (positively charged) antimicrobial peptides, including cyclotides. nih.gov
In vitro studies have provided evidence for this selectivity. For example, Cycloviolacin O8 was found to be approximately three times less cytotoxic to non-cancerous human dermal fibroblast cells than to the cancer cell lines tested. nih.gov This suggests a therapeutic window where the cyclotide could potentially target cancer cells while having a reduced effect on healthy tissues. However, it is important to note that strong membrane permeabilization activity can sometimes reduce the selectivity of these peptides. uni-halle.de
Enzyme Inhibition and Receptor Modulation by this compound
Beyond their direct cytotoxic effects on cell membranes, some cyclotides have been found to interact with specific enzymes, indicating additional or alternative mechanisms of action.
Prolyl Oligopeptidase Inhibition Studies
Research has shown that certain cyclotides can act as inhibitors of human prolyl oligopeptidase (POP). frontiersin.org POP is a serine protease involved in the processing of neuropeptides and has been implicated in various physiological and pathological processes, including inflammation and neurodegenerative disorders. frontiersin.orgresearchgate.net
Studies on peptide extracts from plants known to contain cyclotides have demonstrated inhibitory activity against human POP. frontiersin.org Bioassay-guided fractionation of these extracts has led to the isolation of specific cyclotides responsible for this inhibition. frontiersin.org For example, concentration-dependent inhibition of POP has been observed with both peptide-enriched extracts and isolated cyclotides. frontiersin.orgnih.gov
While direct studies on this compound's POP inhibitory activity are not extensively detailed in the provided context, the general finding that cyclotides can inhibit this enzyme suggests a potential avenue for the biological effects of this compound. The structural similarities among cyclotides, such as the cyclic cystine knot motif, may confer this inhibitory capability to various members of the family. frontiersin.org
An article on the biological activities and biochemical studies of the chemical compound this compound cannot be generated as requested.
Extensive research has revealed a significant lack of specific scientific data concerning the biological and biochemical activities of this compound. While this compound has been identified as a cyclotide isolated from Viola odorata and its amino acid sequence is known, there is no available research in the public domain detailing its specific interactions with enzymes or receptors, its potential chemosensitizing effects, or its use in combinatorial studies, as outlined in the requested article structure. oup.comub.edu
The majority of the available scientific literature focuses on a related compound, Cycloviolacin O2, which has been studied for its cytotoxic and chemosensitizing properties. sb-peptide.comresearchgate.netgoldaruco.com However, due to the strict instruction to focus solely on this compound, this information cannot be used.
Therefore, the requested article on this compound cannot be produced with the currently available scientific evidence.
Structure Activity Relationship Sar Studies and Mechanism of Action Research
Correlating Structural Features with Biological Activities
The biological potency of Cycloviolacin O20 and other cyclotides is intrinsically linked to their distinct structural features. The interplay between specific amino acid residues, the cyclic backbone, the cystine knot, and the loop regions dictates their activity and specificity.
Role of Specific Amino Acid Residues
The amino acid composition of cyclotides plays a pivotal role in their biological effects. Charged residues, particularly the highly conserved glutamic acid, are crucial for their activity. rcsb.orgnih.gov Studies on the closely related Cycloviolacin O2 have shown that methylation of the conserved glutamic acid residue leads to a significant decrease in its anthelmintic activity, highlighting its importance. nih.gov This glutamic acid is believed to have a key structural role, coordinating a network of hydrogen bonds that stabilize the molecule. rcsb.org This structural stabilization is thought to be essential for efficient aggregation within cell membranes, a key step in their mechanism of action. rcsb.org
Furthermore, positively charged residues, such as lysine (B10760008), also contribute significantly to the biological activity. nih.govnih.gov Chemical modification to mask the positive charges of lysine residues in Cycloviolacin O2 resulted in a substantial reduction in its anthelmintic potency. nih.gov The number of charged residues in the sequence of various natural cyclotides has been shown to correlate with their relative anthelmintic activities. nih.gov For instance, the lower antimicrobial activity of some cyclotide variants is hypothesized to be due to the presence of fewer positively charged lysine residues in their loop regions. nih.gov The distribution of both charged and hydrophobic residues is a determining factor for the cytotoxic potency of these peptides. nih.gov
Importance of Cyclic Backbone and Cystine Knot Topology
The defining structural characteristic of cyclotides is their cyclic cystine knot (CCK) topology. google.com This intricate arrangement consists of a head-to-tail cyclized peptide backbone further constrained by three interlocking disulfide bonds. google.com This structure provides remarkable stability against chemical, thermal, and enzymatic degradation. rcsb.orggoogle.com
Influence of Loop Regions on Activity and Specificity
The regions of the peptide backbone between the conserved cysteine residues are known as loops. These loops are the most variable regions in cyclotide sequences and are critical in determining the specific biological activities and target selectivity of each cyclotide. acs.orgnih.gov While the core CCK scaffold provides stability, the loops, with their diverse amino acid compositions, are exposed on the molecular surface and are responsible for interactions with biological targets. acs.org
Detailed Mechanistic Investigations of this compound Action
The primary mechanism through which this compound and other cyclotides exert their biological effects is by interacting with and disrupting cellular membranes. nih.govsb-peptide.com This interaction leads to the formation of pores and ultimately cell death. nih.govnih.gov
Membrane Interaction Dynamics and Pore Formation Models
Cyclotides are known to have a specific membrane-disrupting activity. nih.govsb-peptide.com Upon exposure to cells, they can cause the disintegration of cell membranes within minutes. nih.govsb-peptide.com This rapid, concentration-dependent membrane permeabilization has been observed in various cell types, including cancer cells and bacteria. acs.orgnih.govnih.gov
The proposed mechanism involves the cyclotide molecules first binding to the cell membrane. This binding is followed by their insertion into the lipid bilayer, which leads to the formation of pores or ion channels. acs.orgnih.govfrontiersin.org This pore formation disrupts the integrity of the cell membrane, allowing for the leakage of cellular contents and leading to cell death. acs.orgresearchgate.net The exact model of pore formation can vary, with some studies suggesting a "toroidal pore" mechanism, while others point towards a "carpet-like" disruption of the membrane. frontiersin.org Cryo-transmission electron microscopy has revealed that cyclotides can indeed form pore-like structures in lipid vesicles. uq.edu.au
Interaction with Phospholipids (B1166683)
A key aspect of the membrane-disrupting activity of cyclotides is their specific interaction with certain phospholipids in the cell membrane. researchgate.netuq.edu.au A conserved feature across a broad range of cyclotides, including both the "bracelet" (like this compound) and "Möbius" subfamilies, is their ability to target and bind to membranes containing phosphatidylethanolamine (B1630911) (PE) phospholipids. researchgate.netuq.edu.au
This interaction with PE is a crucial initial step in their mechanism of action. researchgate.netuq.edu.au The affinity for PE-containing membranes appears to be a conserved trait, suggesting that cyclotides can be categorized as a new family of lipid-binding proteins. uq.edu.au The ability of cyclotides to target and disrupt lipid bilayers containing PE phospholipids correlates with their toxicity against cancer cells. researchgate.net This selective interaction with PE-rich membranes, which can be found in higher concentrations in the membranes of cancer cells and bacteria, may contribute to the selective toxicity of cyclotides towards these cells. nih.govfrontiersin.org
Intracellular Targets and Pathways (if identified in research)
Research into the specific intracellular targets and pathways of this compound is not extensively detailed in current scientific literature. However, the broader family of cyclotides, to which this compound belongs, is primarily known for a mechanism of action that involves the disruption of cellular membranes. sb-peptide.comnih.gov This interaction is a critical aspect of their cytotoxic activity. nih.govacs.org
The proposed mechanism for cyclotides like the closely-related Cycloviolacin O2 involves membrane permeabilization, leading to the leakage of cellular contents and subsequent cell death. sb-peptide.comnih.gov Studies on human lymphoma cell lines demonstrated that Cycloviolacin O2 could cause the disintegration of cell membranes within minutes. nih.gov This membrane-disrupting activity is considered a key part of their cytotoxic effect. sb-peptide.com While cyclotides can penetrate cell membranes through various endocytic pathways, specific downstream intracellular protein targets for most cyclotides, including this compound, remain largely unidentified. nih.govacs.org Their ability to traverse cellular membranes does, however, suggest potential for targeting intracellular components. nih.gov The primary mechanism remains centered on their ability to bind to and disrupt the integrity of the lipid bilayer, particularly membranes rich in phosphatidylethanolamine (POPE). nih.govacs.org
Comparative Analysis with Other Cyclotides in SAR Studies
Comparison with Cycloviolacin O2 and Kalata B1
Cycloviolacin O2 and Kalata B1 are prototypical members of the bracelet and Möbius cyclotide subfamilies, respectively, and serve as excellent benchmarks for comparative analysis. acs.orgacs.org
Cycloviolacin O2 (Bracelet Subfamily): Like this compound, CyO2 is a bracelet cyclotide. acs.org A key feature of CyO2 is a conserved glutamic acid (Glu) residue that is crucial for its structural stability and membrane-disrupting activity. rcsb.orgdiva-portal.org this compound also contains this conserved Glu in loop 1. oup.com CyO2 is known for its potent cytotoxic and bactericidal activities, which are linked to its ability to permeabilize cell membranes. sb-peptide.comnih.gov The activity of CyO2 is influenced by its hydrophobic patch and charged residues. plos.org
Kalata B1 (Möbius Subfamily): Kalata B1 is the archetypal cyclotide, first identified for its uterotonic activity. nih.gov It belongs to the Möbius subfamily, which is characterized by a cis-proline in loop 5 that induces a twist in the peptide backbone. acs.org In contrast, this compound, as a bracelet cyclotide, lacks this structural twist. Kalata B1's mechanism also involves membrane disruption, and its potency is related to its amphipathic nature, arising from distinct hydrophobic and hydrophilic faces. acs.orgplos.org Compared to Kalata B1, this compound has a different distribution of charged residues and a distinct loop structure. acs.orgoup.com For instance, the anthelmintic activity of Cycloviolacin O2 was found to be significantly higher than that of Kalata B1, a difference attributed to the net charge of the peptide. acs.org
Table 1: Comparative Properties of this compound, Cycloviolacin O2, and Kalata B1
| Feature | This compound | Cycloviolacin O2 | Kalata B1 |
|---|---|---|---|
| Subfamily | Bracelet | Bracelet acs.org | Möbius acs.org |
| Amino Acid Sequence | GIPCGESCVWIPCLTSAIGCSCKSKVCYRD oup.com | CESCVWIPCISSAIGCSCKSKVCYRNG acs.orgrcsb.org | GLPVCGETCVGGTCNTPGCTCSWPVCT acs.org |
| Key Structural Motif | No backbone twist | No backbone twist | cis-Proline in loop 5 causing a backbone twist acs.org |
| Conserved Glu in Loop 1 | Yes oup.com | Yes rcsb.org | Yes acs.org |
| Notable Residue in Loop 6 | Aspartic Acid (D) google.com | Glycine (G) acs.org | Threonine (T) acs.org |
| Primary Mechanism | Inferred as membrane disruption | Membrane disruption sb-peptide.comnih.gov | Membrane disruption acs.org |
Identifying Potency and Selectivity Determinants across Cyclotide Variants
The potency and selectivity of cyclotides are governed by a combination of structural and physicochemical properties. acs.orgplos.org
Hydrophobicity and Amphipathicity: A well-defined hydrophobic patch is a critical determinant of cyclotide activity, particularly for membrane interaction. plos.org The amphipathic nature, with distinct regions of hydrophobic and hydrophilic residues, allows these peptides to insert into and disrupt lipid bilayers. acs.org The specific residues in the hydrophobic patches of bracelet cyclotides, such as those in loops 2 and 3, are important for their bioactivity. google.com
Electrostatic Charge: The net charge of a cyclotide and the spatial distribution of charged residues significantly influence its biological activity, including hemolytic, insecticidal, and anthelmintic properties. google.comresearchgate.net For example, the enhanced anthelmintic activity of Cycloviolacin O2 compared to Kalata B1 has been correlated with its higher net positive charge. acs.org this compound possesses two lysine (K) residues and a C-terminal arginine (R), contributing to a positive charge, which is often associated with potent bioactivity. oup.comgoogle.com
The Conserved Glutamic Acid: A highly conserved glutamic acid (Glu) residue in loop 1 is crucial for the structural integrity and biological function of many cyclotides. rcsb.org In Cycloviolacin O2, methylation or substitution of this Glu residue abolishes its membrane-disrupting activity, highlighting its importance in maintaining the active conformation. rcsb.orgdiva-portal.org this compound retains this conserved Glu residue. oup.com
Specific Loop Residues: The amino acid composition of the six loops connecting the cysteine knot framework dictates the specific activities of each cyclotide. The substitution of a single amino acid can dramatically alter potency and selectivity. For instance, in two variants of cycloviolacin, O2 and O13, the substitution of a serine in O2 for an alanine (B10760859) in O13 results in a 3- to 4-fold difference in hemolytic activity. researchgate.net The unique presence of an aspartic acid (Asp) in loop 6 of this compound is a significant variation that likely modulates its specific biological activity profile compared to other cyclotides. google.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Cycloviolacin O2 |
| Cycloviolacin O13 |
| Cycloviolacin O19 |
| This compound |
| Kalata B1 |
| Poca A |
| Poca B |
| Psysol 2 |
| MCoTI-1 |
Advanced Analytical and Discovery Methodologies
High-Throughput Screening for Cycloviolacin O20 and Analogues
High-throughput screening (HTS) is a important for the rapid assessment of large numbers of plant extracts or synthetic compounds for specific biological activities. nih.gov This approach has been adapted for the discovery of cyclotides, including analogues of this compound, by testing for properties such as antimicrobial or cytotoxic effects. nih.govnih.gov HTS assays can be designed to detect membrane disruption, a common mechanism of action for many cyclotides, or to screen for interactions with specific molecular targets. nih.govuq.edu.au The use of automated systems allows for the screening of vast libraries of natural product extracts or synthetically generated peptide libraries, significantly accelerating the pace of discovery. nih.govgoogle.com
Bioassay-Guided Fractionation and Identification
Bioassay-guided fractionation is a classical and effective strategy for isolating bioactive molecules from complex mixtures. ub.eduontosight.ai This process begins with a crude plant extract that demonstrates a desirable biological activity. The extract is then systematically separated into simpler fractions using chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). ub.eduacs.org Each fraction is subsequently tested for its biological activity. ontosight.ai
The active fractions are subjected to further rounds of separation and testing, progressively narrowing down the components until a pure, active compound is isolated. ub.edu For the identification of this compound, this process would involve tracking fractions that exhibit the target bioactivity, such as cytotoxicity against cancer cell lines or antimicrobial effects. acs.org Once isolated, the pure compound's structure is elucidated using mass spectrometry and NMR spectroscopy. ub.eduuq.edu.au
A study on Viola tricolor extracts, known to contain this compound, utilized this approach to identify cyclotides with inhibitory activity against the human prolyl oligopeptidase enzyme. ub.eduacs.org
Table 1: Example of a Bioassay-Guided Fractionation Workflow
| Step | Procedure | Purpose | Outcome |
| 1. Extraction | Solvent extraction of Viola plant material. | To obtain a crude mixture of all phytochemicals. | Crude extract containing a complex mixture of compounds, including cyclotides. |
| 2. Initial Bioassay | Screen the crude extract for a specific biological activity (e.g., cytotoxicity). | To confirm the presence of bioactive compounds. | Positive "hit" indicating the extract has the desired activity. |
| 3. Fractionation | Separation of the crude extract by RP-HPLC into multiple fractions. ub.edu | To simplify the mixture based on hydrophobicity. | A series of fractions with decreasing complexity. |
| 4. Fraction Bioassay | Test each fraction for the target biological activity. | To identify which fraction(s) contain the active compound(s). | Identification of "active fractions". |
| 5. Iterative Purification | Subject active fractions to further rounds of HPLC with different conditions. ub.edu | To isolate the pure bioactive compound. | A single, pure compound (e.g., this compound). |
| 6. Structure Elucidation | Analyze the pure compound using mass spectrometry and NMR. uq.edu.au | To determine the molecular weight and amino acid sequence. | Identification and characterization of this compound. |
Peptide Library Screening Techniques
The vast diversity of cyclotide sequences in nature can be viewed as a natural combinatorial peptide library. nih.govtandfonline.com Screening these natural libraries, or synthetically created ones, is a powerful discovery tool. tandfonline.com Genetically-encoded cyclotide libraries can be expressed in host systems like yeast or bacteria, allowing for the screening of millions of variants. nih.gov This in-cell screening method offers the advantage of selecting for peptides that are not only active but also stable and non-toxic within a cellular environment. nih.gov
Phenotypic screening of these libraries can rapidly identify novel bioactive compounds. nih.gov For instance, a library of cyclotides could be screened for their ability to inhibit the growth of a specific pathogen or to induce cell death in a cancer cell line. This approach allows for the discovery of cyclotides with optimized or entirely new biological activities, potentially leading to analogues of this compound with enhanced therapeutic properties.
Omics-Based Discovery and Characterization
"Omics" technologies provide a global view of the molecules within a biological system. Peptidomics, proteomics, and transcriptome mining have become indispensable tools for the large-scale discovery and characterization of cyclotides like this compound. acs.org
Peptidomics and Proteomics for this compound Identification
Peptidomics focuses on the large-scale study of endogenous peptides in a biological sample, while proteomics analyzes the entire protein content. acs.orgnih.gov These approaches are crucial for identifying cyclotides directly from plant extracts. acs.org A typical workflow involves extracting peptides from the plant tissue, followed by analysis using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). ualberta.canih.gov
In a comprehensive study of Viola tricolor, a combined peptidomics and proteomics approach led to the identification of 164 cyclotides, including the validation of this compound. acs.orgualberta.ca This method relies on high-resolution mass spectrometers to accurately determine the molecular weights of the peptides. nih.gov To confirm the sequences, a "bottom-up" proteomics strategy is often employed, where the cyclotides are enzymatically digested into smaller, linear fragments that are then sequenced using tandem mass spectrometry (MS/MS). acs.orgualberta.ca The resulting peptide fragment sequences are then pieced together and compared against databases or transcriptome-derived sequences for identification. ualberta.ca
Transcriptome Mining for this compound Precursors
Transcriptome mining involves analyzing the complete set of RNA transcripts (the transcriptome) in a plant to find the genes that encode cyclotide precursors. acs.orgualberta.ca By sequencing the RNA from a plant like Viola odorata or Viola tricolor, researchers can identify the precursor proteins that are later processed to form mature, cyclic peptides. ualberta.cadiva-portal.org
This in silico approach is powerful because it can predict the existence of novel cyclotides before they are ever isolated. uq.edu.au The identified precursor gene sequences provide the exact amino acid sequence of the mature cyclotide domain. ualberta.ca This sequence information is then used to create a database for matching the peptide fragments generated in proteomics experiments, greatly facilitating the identification process. acs.org The combination of transcriptome mining with peptidomics/proteomics analysis provides a comprehensive picture of the cyclotide diversity within a single plant species. acs.orgnih.gov For example, analysis of the Viola tricolor transcriptome revealed numerous cyclotide precursor sequences, which subsequently enabled the confident identification of the corresponding mature peptides, including this compound, in mass spectrometry data. acs.orgualberta.ca
Table 2: Key Omics Techniques for Cyclotide Discovery
| Technique | Description | Application to this compound | Key Findings |
| Peptidomics | Large-scale study of native peptides from a biological source. nih.gov | Direct detection and mass measurement of this compound in Viola extracts. acs.org | Confirmed the presence and mass of this compound in plant tissue. acs.org |
| Proteomics (Bottom-up) | Analysis of proteins after enzymatic digestion into smaller peptides. acs.org | Sequencing of this compound after linearization and digestion to confirm its amino acid sequence. ualberta.ca | Validated the full amino acid sequence of this compound. acs.org |
| Transcriptome Mining | In silico analysis of RNA sequences to find genes encoding specific proteins. ualberta.cadiva-portal.org | Identification of the precursor gene that codes for the this compound peptide. ualberta.ca | Revealed the precursor protein structure and the processing sites required for maturation. acs.orgualberta.ca |
Imaging Techniques for Cellular and Tissue Distribution (in plant research)
Understanding where cyclotides are located within the plant is key to understanding their biological role, which is presumed to be in host defense. nih.gov Techniques like matrix-assisted laser desorption/ionization (MALDI) imaging and immunohistochemistry are used to visualize the distribution of these peptides in plant tissues. nih.govdiva-portal.org
While MALDI imaging has been used to study the general distribution of cyclotides, its resolution has sometimes been insufficient to pinpoint their exact cellular location. nih.govresearchgate.net A more effective method has been immunohistochemistry. nih.gov In studies on Viola odorata and Viola uliginosa, antibodies were developed using Cycloviolacin O2 (a closely related cyclotide) as an antigen. nih.gov These antibodies were then used to visualize the location of similar cyclotides within various plant organs. nih.gov
The results showed that cyclotides are abundant in the epidermis of leaves and petioles, which are tissues vulnerable to attack by pathogens and herbivores. nih.gov They were also found in vascular tissues and were directly shown to be stored in the cell's vacuole. nih.gov This distribution pattern strongly supports their function as defense molecules. nih.gov Although these specific studies used antibodies raised against Cycloviolacin O2, the high sequence similarity among bracelet cyclotides means these techniques provide valuable insight into the likely distribution of this compound as well. nih.gov
Immunohistochemistry and MALDI-MSI for Localization
The precise localization of Cycloviolacin O2 within biological tissues is crucial for understanding its mechanism of action and potential therapeutic applications. A combination of immunohistochemistry (IHC) and matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) has proven to be a powerful approach for visualizing the distribution of this cyclotide.
Immunohistochemistry utilizes antibodies that specifically bind to Cycloviolacin O2, allowing for its visualization within tissue sections. Studies have successfully raised antibodies in rabbits using Cycloviolacin O2 as the antigen. researchgate.netnih.gov These antibodies have been shown to be specific to bracelet cyclotides, including Cycloviolacin O2, and are suitable for immunohistochemical analysis. nih.govacs.org Using this technique, researchers have been able to map the distribution of cyclotides in various plant tissues. For instance, in Viola odorata and Viola uliginosa, high concentrations of cyclotides were found in the leaf and petiole epidermis, as well as in the vascular tissues of all assessed organs. researchgate.netnih.gov Double immunostaining has further revealed that these cyclotides are stored within the vacuoles of the plant cells. researchgate.net This localization in tissues that are vulnerable to pathogens and pests supports the proposed role of cyclotides in plant defense. researchgate.netnih.gov
MALDI-MSI is a complementary technique that provides spatial information about the distribution of molecules based on their mass-to-charge ratio, without the need for labeling. This method has been employed to directly visualize the distribution of Cycloviolacin O2 in plant tissues. researchgate.net In a study on Viola odorata, MALDI-MSI depicted the distribution of several cyclotides, including Cycloviolacin O2. researchgate.net The results showed that cycloviolacin cyclotides were localized in the leaf mesophyll and epidermis, near the vascular bundles, and in various tissues of the root, including the pericycle, cortex, and rhizodermis. researchgate.net The ability to distinguish between different cyclotides based on their mass allows for a more detailed understanding of their individual distribution patterns within the plant. researchgate.net
The combination of IHC and MALDI-MSI provides a comprehensive picture of Cycloviolacin O2 localization. While IHC, with its use of specific antibodies, confirms the presence and cellular location of the cyclotide, MALDI-MSI offers a label-free method to map its distribution and differentiate it from other related compounds within the tissue. researchgate.netresearchgate.net
Electron Microscopy for Membrane Interaction Visualization (e.g., cryo-TEM)
The primary mechanism of action for the cytotoxic effects of Cycloviolacin O2 is the disruption of cell membranes. diva-portal.orggoldaruco.com Visualizing this interaction at a high resolution is key to understanding the precise molecular events that lead to cell death. Cryo-transmission electron microscopy (cryo-TEM) is a powerful technique for imaging biological samples in their near-native, hydrated state, making it highly suitable for studying the interaction of molecules like Cycloviolacin O2 with lipid membranes. iisc.ac.in
While specific cryo-TEM studies focused solely on Cycloviolacin O2 are not extensively detailed in the provided search results, the methodology has been applied to study the membrane interactions of other pore-forming toxins and cyclotides in general. iisc.ac.innih.gov These studies provide a framework for how cryo-TEM can elucidate the mechanism of Cycloviolacin O2. Using cryo-TEM, researchers can visualize the structural changes that occur in both the cyclotide and the lipid bilayer upon interaction. This includes observing the initial binding, the potential oligomerization of the cyclotide molecules on the membrane surface, and the subsequent formation of pores or other membrane defects. iisc.ac.in
For instance, studies on other pore-forming toxins using cryo-TEM have revealed various intermediate structural states, showing different levels of engagement with the lipid membrane, from surface adhesion to partial and complete embedding within the bilayer. iisc.ac.in This level of detail allows for the identification of the specific amino acid residues that interact with the membrane and are crucial for pore formation. iisc.ac.in Given that the cytotoxic activity of Cycloviolacin O2 is dependent on its ability to disrupt membranes, cryo-TEM offers a direct way to visualize the "necrotic characteristics, such as membrane disintegration," that have been observed in cells exposed to this cyclotide. diva-portal.org It can provide structural insights into the formation of conductive channels that are believed to be formed by the multimerization of Cycloviolacin O2 on the membrane. nih.gov
The insights gained from cryo-TEM can complement findings from other techniques like fluorescence microscopy, which has been used to demonstrate membrane permeabilization through dye-uptake assays. goldaruco.com By directly imaging the structural basis of membrane disruption, cryo-TEM can provide a more complete picture of how Cycloviolacin O2 exerts its potent cytotoxic and antimicrobial effects.
Detailed Research Findings
The cytotoxic activity of Cycloviolacin O2 has been evaluated against a range of human tumor cell lines, demonstrating its potential as an anticancer agent. The table below summarizes the 50% inhibitory concentration (IC50) values from various studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U-937 GTB | Human Lymphoma | 0.75 | diva-portal.org |
| U-937 GTB | Human Lymphoma | 0.1-0.3 | researchgate.net |
| CCRF-CEM | Human T-cell Leukemia | 0.1-0.3 | researchgate.net |
| RPMI 8226/s | Human Myeloma | 0.1-0.3 | researchgate.net |
| NCI-H69 | Small Cell Lung Cancer | 0.1-0.3 | researchgate.net |
| MCF-7 | Breast Cancer | 3.17 | goldaruco.com |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 3.27 | goldaruco.com |
| HCT116 | Colon Carcinoma | 2.7 | nih.gov |
| MOLT-4 | Leukemia | 3.0 | nih.gov |
| UACC-257 | Melanoma | 3.0 | nih.gov |
| Chronic Lymphocytic Leukemia (Primary Culture) | Leukemia | 0.10 | goldaruco.com |
Future Perspectives and Research Trajectories for Cycloviolacin O20
Elucidation of Remaining Biosynthetic Pathways
The biosynthesis of cyclotides is a complex, multi-step process that is not yet fully understood. nih.gov Cyclotides are ribosomally synthesized as larger precursor proteins, which typically contain an endoplasmic reticulum (ER) signal sequence, a precursor domain, and one or more mature cyclotide domains. nih.govmdpi.com The current understanding is that these precursors are directed to the ER for oxidative folding, where the crucial disulfide bonds that form the cystine knot are established. nih.gov
The final and most critical steps are the excision of the mature peptide from its precursor and the subsequent head-to-tail cyclization. It is now widely accepted that asparaginyl endopeptidases (AEPs) play a key role in this process. nih.govmdpi.com These enzymes recognize and cleave at the C-terminus of specific asparagine (or sometimes aspartic acid) residues, facilitating a transpeptidation reaction that forms the cyclic backbone. nih.govpnas.org
Future Research Directions:
Enzyme Identification: While the general role of AEPs is established, the specific AEPs and other potential proteases responsible for processing the Cycloviolacin O20 precursor in its native plant, such as Viola odorata or Viola tricolor, have not been identified. nih.govacs.org Future research using transcriptomics and proteomics could pinpoint the exact enzymes involved. nih.govfrontiersin.org
Pathway Regulation: The regulatory mechanisms controlling the expression of cyclotide genes, including those for this compound, are largely unknown. Investigating the transcription factors and signaling pathways that govern cyclotide production in response to environmental or pathogenic stimuli would provide significant insights.
Atypical Processing: Research has uncovered unexpected biosynthetic origins for some cyclotides, such as being embedded within albumin-like precursors in legumes. pnas.org It remains to be explored whether the biosynthesis of this compound follows the canonical pathway or involves novel, as-yet-undiscovered mechanisms.
Comprehensive Mapping of Cellular and Molecular Targets
The primary mechanism of action for many cyclotides, particularly those in the Möbius and bracelet subfamilies, is the disruption of cellular membranes. xiahepublishing.comnih.govuq.edu.au This bioactivity is central to their roles in plant defense. nih.gov Cyclotides selectively interact with and permeabilize biological membranes, often by targeting specific lipid components like phosphatidylethanolamine (B1630911) (PE). researchgate.netacs.orgacs.org This interaction leads to pore formation and a loss of membrane integrity, ultimately causing cell death. acs.orgsb-peptide.com
While membrane disruption is a key target, the possibility of specific intracellular protein targets remains an area of active investigation. xiahepublishing.comnih.gov The exceptional stability and ability of some cyclotides to penetrate cell membranes suggest they could interact with internal cellular machinery. xiahepublishing.com
Future Research Directions:
Membrane Interaction Specificity: The precise dynamics of this compound's interaction with lipid bilayers are unknown. Biophysical studies using model membranes could clarify its specific lipid preferences (e.g., for PE-containing membranes) and how its structure relates to its membrane-disrupting potency. researchgate.netmdpi.com This could explain its specific biological activities.
Identification of Protein Receptors: It is plausible that some cyclotides have specific protein targets in addition to their membrane activity. For example, some have been shown to inhibit proteases like trypsin or prolyl oligopeptidase. frontiersin.orgxiahepublishing.com Affinity chromatography, pull-down assays, and chemoproteomics approaches using modified this compound as a probe could be employed to identify any specific protein binding partners in target organisms.
Cellular Uptake Mechanisms: For cyclotides that do act on intracellular targets, the mechanism of cell entry is crucial. Research is needed to determine if this compound can enter cells and, if so, whether this occurs via endocytosis or another translocation mechanism. researchgate.net
Development of Novel Analytical and Synthetic Tools
Advances in analytical and synthetic chemistry have been pivotal to cyclotide research. nih.govsciengine.com Standard analytical workflows for identifying new cyclotides involve a combination of liquid chromatography and mass spectrometry. nih.govacs.orgnih.gov
Analytical Techniques:
Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating complex mixtures of cyclotides from plant extracts. frontiersin.orgnih.gov
Identification: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is used to determine the molecular weights of peptides in the cyclotide mass range (2500–4000 Da). nih.govacs.org
Sequencing: Tandem mass spectrometry (MS/MS) following reduction, alkylation, and enzymatic digestion is used to determine the amino acid sequence. nih.govacs.org
Synthetic Techniques: The chemical synthesis of cyclotides is most commonly achieved through solid-phase peptide synthesis (SPPS) to assemble the linear peptide precursor, followed by a cyclization step. nih.govuq.edu.au Native chemical ligation (NCL), where a C-terminal thioester reacts with an N-terminal cysteine, is a frequently used method for backbone cyclization. sciengine.commdpi.com Chemoenzymatic approaches, using enzymes like trypsin or butelase-1 to perform the final cyclization step, are also emerging as powerful tools. nih.govuq.edu.au
Future Research Directions:
High-Throughput Analysis: Developing more sensitive and high-throughput mass spectrometry techniques could accelerate the discovery and characterization of novel cyclotides from diverse plant sources. nih.gov
Improved Folding Strategies: The oxidative folding of bracelet cyclotides to form the correct three disulfide bonds can be challenging and low-yielding. uq.edu.au Research into optimized folding conditions and the development of mutants with improved folding properties, such as the [I11L] mutants of other bracelet cyclotides, could make production more efficient. mdpi.com
Enzymatic Synthesis: Expanding the toolbox of ligases, like AEPs, for efficient and specific in vitro cyclization could provide a powerful alternative to purely chemical methods, potentially avoiding harsh chemical steps and improving yields. mdpi.com
Exploration of Ecological and Evolutionary Roles
The primary natural function of cyclotides is believed to be in plant defense. nih.govpnas.orgoup.com Their demonstrated insecticidal, nematicidal, and antimicrobial properties support this role. oup.comnih.gov The presence of a large and diverse array of cyclotides within a single plant suggests they form a comprehensive defense system against a wide spectrum of pests and pathogens. diva-portal.orgresearchgate.net
The evolution of cyclotides is a fascinating area of study. They are found across several plant families, but their uneven distribution, being ubiquitous in Violaceae for instance, presents an evolutionary puzzle. uq.edu.au The sequence diversity, particularly in the loops between the conserved cysteine residues, is thought to be a result of evolutionary pressure to adapt to different biological threats. uq.edu.au
Future Research Directions:
Specific Ecological Targets: While the general defensive role is accepted, the specific ecological targets of this compound are unknown. Bioassays against relevant insect pests, nematodes, and fungal pathogens of its host plants (Viola species) would clarify its specific function in plant-herbivore and plant-pathogen interactions. diva-portal.orgresearchgate.net
Evolutionary Diversification: Comparative studies of cyclotide genes and sequences, including that of this compound, across different plant species can help reconstruct their evolutionary history. uq.edu.au Understanding why certain subfamilies like the bracelet cyclotides evolved and how their sequences diversified can provide insights into the co-evolutionary arms race between plants and their aggressors.
Design of Engineered this compound for Specific Research Applications
Future Research Directions:
Scaffold for Grafting: The this compound backbone could be used as a scaffold to stabilize known bioactive peptides that are otherwise limited by poor stability in vivo. google.com This could include epitopes that target G protein-coupled receptors (GPCRs), inhibit protein-protein interactions, or act as enzyme inhibitors. rsc.org
Structure-Activity Relationship (SAR) Studies: The native bioactivity of this compound could be optimized through targeted amino acid substitutions. acs.org For instance, modifying charged or hydrophobic residues in its loops could enhance its potency or selectivity for specific membrane types or cellular targets, creating more effective research probes or therapeutic leads.
Novel Delivery Vehicle: Given the ability of some cyclotides to cross cell membranes, engineered this compound could be developed as a vehicle to deliver molecular cargo to intracellular targets. xiahepublishing.comnih.gov
Q & A
Q. How can researchers ensure reproducibility in studies involving this compound’s synergistic effects?
- Methodological Answer : Adhere to ARRIVE guidelines for preclinical reporting. Share raw data and protocols via repositories like Zenodo. Use blinded analyses for outcome assessments and include detailed supplementary materials (e.g., HPLC purity profiles, batch-specific activity data) .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
